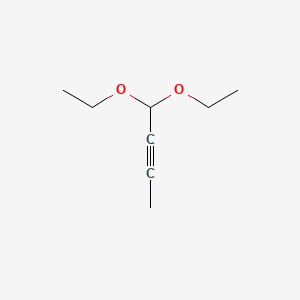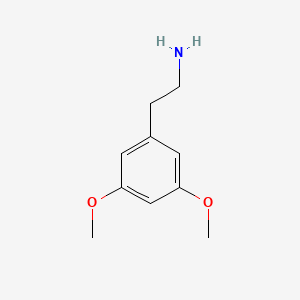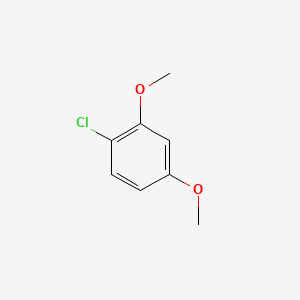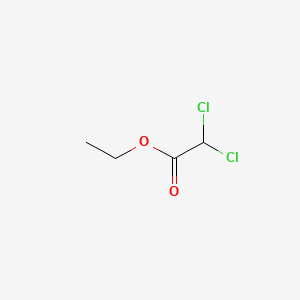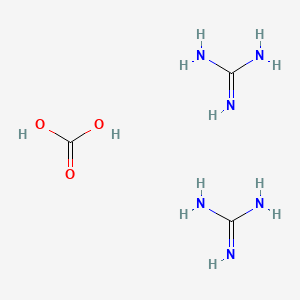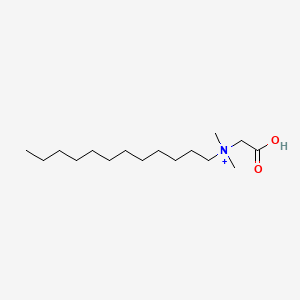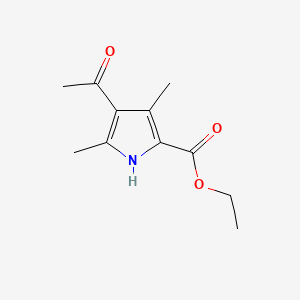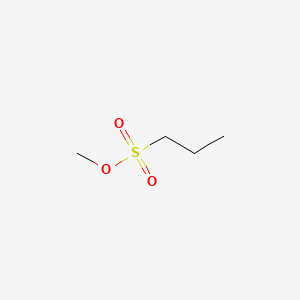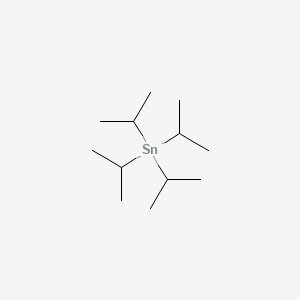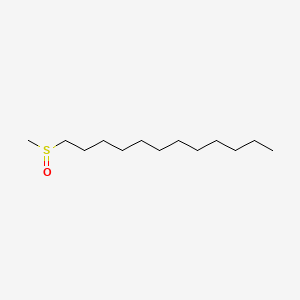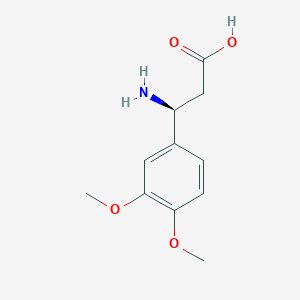
(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Overview
Description
The compound you’re asking about seems to be a derivative of Benzeneacetic acid, 3,4-dimethoxy- . This compound has a molecular formula of C10H12O4 and a molecular weight of 196.1999 .
Molecular Structure Analysis
The molecular structure of the related compound, Benzeneacetic acid, 3,4-dimethoxy-, has been analyzed and it shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states .
Physical And Chemical Properties Analysis
The related compound, Benzeneacetic acid, 3,4-dimethoxy-, is a beige powder .
Scientific Research Applications
DFT Modeling and Spectroscopy Studies
A study utilized DFT (Density Functional Theory) to explore the vibrational and electronic structures of a closely related compound, 3-Amino-3-(4-fluorophenyl)propionic acid . This research highlighted the use of IR and Raman spectroscopy to understand the intra- and intermolecular hydrogen bonding and electronic properties of such compounds, offering insights into the structural and electronic characterizations of amino acids with substituted phenyl groups (L. Pallavi & J. Tonannavar, 2020).
Propionic Acid Production
Research into microbial fermentation for propionic acid production underscores the potential of amino acid derivatives in enhancing fermentation processes. The study reviewed metabolic pathways for biological propionate production, emphasizing the importance of understanding metabolic capabilities for optimizing production processes (R. A. Gonzalez-Garcia et al., 2017).
Phosphorus Removal Biomass Response
An investigation into the response of enhanced biological phosphorus removal biomass to organic substrates, including amino acids, provided insights into the efficiency of substrates like acetic and propionic acid in phosphorus uptake processes (C. R. Hood & A. Randall, 2001).
Alternative Renewable Building Block
A study explored 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) as a renewable alternative for the elaboration of polybenzoxazine, a material with potential applications in various industries. This research highlighted the role of such compounds in developing sustainable materials (Acerina Trejo-Machin et al., 2017).
Peptide Synthesis
Another application includes the use of a dimethoxybenzhydrylamine derivative in the solid phase synthesis of peptide amides, demonstrating the importance of such amino acid derivatives in peptide chemistry (S. Funakoshi et al., 1988).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCXSFRGPCUBPW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349996 | |
| Record name | (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid | |
CAS RN |
696641-73-3 | |
| Record name | (s)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



